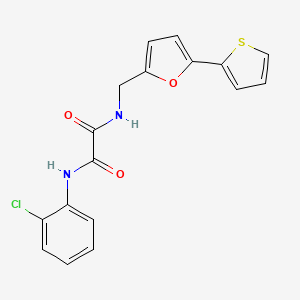

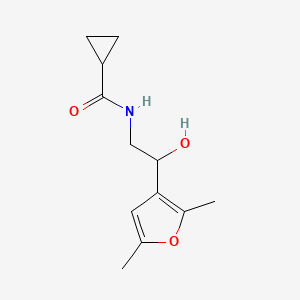

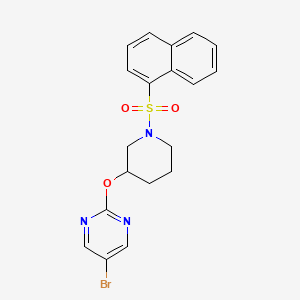

![molecular formula C15H12O3 B2788792 2-methoxydibenzo[b,e]oxepin-11(6H)-one CAS No. 23560-67-0](/img/structure/B2788792.png)

2-methoxydibenzo[b,e]oxepin-11(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methoxydibenzo[b,e]oxepin-11(6H)-one” is a compound that has been studied in the context of its binding to the glucocorticoid receptor . It is a dibenzoxapine sulfonamide .

Molecular Structure Analysis

The molecular structure of “2-methoxydibenzo[b,e]oxepin-11(6H)-one” has been studied using x-ray diffraction . The resolution of the structure was found to be 2.35 Å .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Synthesis and Analysis

2-Methoxydibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized using various methods, including sodium azide-mediated reactions and iron(II)-promoted syntheses. These methods enable the creation of structurally diverse compounds with potential for further research and application in medicinal chemistry (Krawczyk et al., 2016); (Scoccia et al., 2017).

Antimicrobial Properties

Certain derivatives of 2-methoxydibenzo[b,e]oxepin-11(6H)-one exhibit antimicrobial properties. For example, some compounds have shown activity against bacterial strains like MRSA and fungal strains like Aspergillus niger (Sadek et al., 2011).

Biological Activity and Pharmacology

Tubulin Polymerization Inhibition

Some derivatives have been explored for their ability to inhibit tubulin polymerization. This property is significant for potential applications in cancer therapy as it affects cell division and growth (Edwards et al., 2011).

Anthelmintic Potential

The dibenzo[b,e]oxepin-11(6H)-one scaffold has been identified as a promising structure for anthelmintic agents, used in the control of parasitic infections (Gerbino et al., 2016).

Kinase Inhibition and Anti-Cytokine Activity

Some dibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized and tested for their inhibitory activity against tumor necrosis factor-α (TNF-α) in human blood, demonstrating potential for anti-inflammatory applications (Baur et al., 2013).

Natural Occurrence and Extraction

- Extraction from Marine Sources: Some dibenzo[b,e]oxepin derivatives have been isolated from marine sources, such as the fungus Beauveria bassiana, highlighting the potential for natural product-based drug discovery (Yamazaki et al., 2012).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “2-methoxydibenzo[b,e]oxepin-11(6H)-one” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The compound and its interactions with the glucocorticoid receptor have potential implications for the treatment of inflammation and autoimmune diseases . The unique binding conformation of the compound with the glucocorticoid receptor provides a new basis for binding, selectivity, and anti-inflammatory activity, and a path for further insights into structure-based ligand design .

Eigenschaften

IUPAC Name |

2-methoxy-6H-benzo[c][1]benzoxepin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-17-11-6-7-14-13(8-11)15(16)12-5-3-2-4-10(12)9-18-14/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFOTXQFXHOBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxydibenzo[b,e]oxepin-11(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

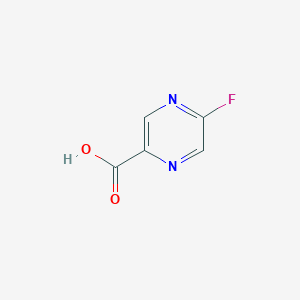

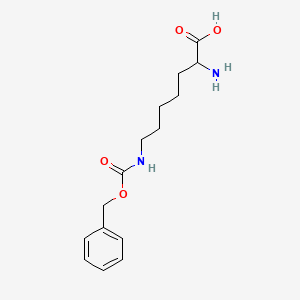

![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)

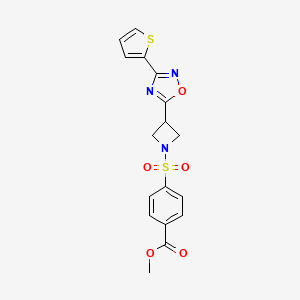

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)

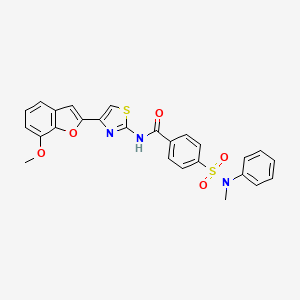

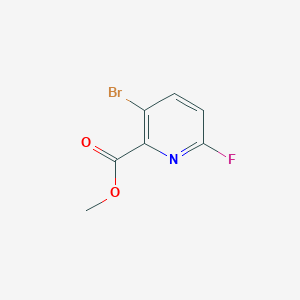

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2788729.png)

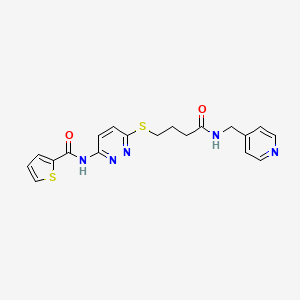

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2788730.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788732.png)